

A Technical Guide to the Superconducting Properties of Nickel-Vanadium Alloys

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Nickel;vanadium

Cat. No.: B15487691

[Get Quote](#)

Authored for Researchers and Scientists

October 7, 2025

Abstract

This technical guide provides a comprehensive overview of the superconducting properties of the nickel-vanadium (Ni-V) binary alloy system. Due to a scarcity of research on Ni-V thin films, this document focuses on the well-documented properties of bulk Ni-V alloys, offering valuable insights for the prospective development of thin film applications. The guide details the relationship between chemical composition, crystallographic structure, and the superconducting transition temperature (T_c). Furthermore, it outlines standardized experimental protocols for the synthesis of analogous thin films via DC magnetron sputtering and the characterization of their superconducting properties through four-point probe and SQUID magnetometry techniques. All quantitative data is summarized in tabular format, and key experimental workflows are visualized using process flow diagrams.

Introduction

Vanadium-based alloys are a significant class of materials in the field of superconductivity. Several vanadium alloys exhibit superconducting behavior, with the A15 phase compound V₃Si being a notable example. The addition of nickel to vanadium acts as a tuning parameter, influencing the electronic properties and crystal structure of the resulting alloy, which in turn dictates its superconducting characteristics. Understanding this relationship is crucial for the

design and fabrication of novel superconducting materials and devices. This guide serves as a foundational resource for researchers exploring the potential of the Ni-V system, particularly in the context of thin film technologies.

Superconducting Properties of Bulk Nickel-Vanadium Alloys

The superconducting nature of the Ni-V system is intricately linked to its structural phase diagram. Research into bulk V-Ni alloys has established that superconductivity is primarily observed in the body-centered cubic (BCC) solid solution of nickel in vanadium (α -phase) and in the tetragonal σ -phase.

Dependence of Critical Temperature (T_c) on Composition

The superconducting critical temperature (T_c) of V-Ni alloys is highly sensitive to the concentration of nickel. In the V-rich BCC α -phase, the addition of nickel leads to a decrease in T_c . Pure vanadium has a T_c of 5.3 K, and this value is suppressed as the nickel content increases. Superconductivity persists in the BCC phase up to the solubility limit. The σ -phase, which exists in a narrow composition range, also exhibits superconductivity, with T_c values dependent on the precise stoichiometry. Intermetallic compounds such as VNi_2 and VNi_3 , which are present at higher nickel concentrations, are not superconducting.

Quantitative Data Summary

The following table summarizes the known superconducting transition temperatures for various compositions of bulk V-Ni alloys, correlating them with their respective crystallographic phases.

Vanadium (at. %)	Nickel (at. %)	Crystal Phase	Superconducting Critical Temperature (Tc) (K)
100	0	BCC (α -phase)	5.3
> 90	< 10	BCC (α -phase)	Decreases with increasing Ni
~60 - 70	~30 - 40	Tetragonal (σ -phase)	Varies with composition
< 50	> 50	Intermetallic	Not Superconducting

Note: The precise Tc values for the σ -phase and the exact rate of Tc suppression in the α -phase can vary based on sample preparation and thermal history.

Due to the lack of experimental data for thin films, the critical magnetic field (Hc) and critical current density (Jc) for Ni-V thin films have not been documented. For bulk V-rich alloys, the upper critical field (Hc2) is expected to be on the order of several Tesla, a characteristic typical of type-II superconductors.

Experimental Protocols

While specific protocols for Ni-V thin films are not established in the literature, standard methodologies for the deposition and characterization of similar metallic alloy thin films can be readily adapted.

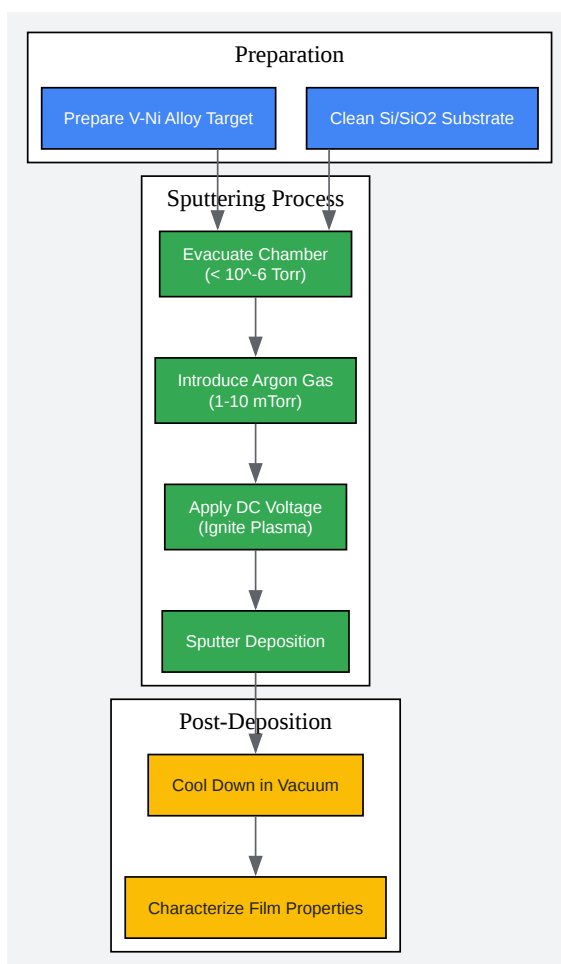
Thin Film Synthesis: DC Magnetron Sputtering

DC magnetron sputtering is a versatile physical vapor deposition (PVD) technique suitable for producing high-quality metallic alloy thin films.

Methodology:

- **Target Preparation:** An alloy target with the desired V-Ni composition is fabricated. Alternatively, co-sputtering from separate vanadium and nickel targets can be employed, with the composition controlled by adjusting the relative power applied to each target.

- **Substrate Preparation:** Silicon wafers with a thermally grown oxide layer (SiO_2/Si) are commonly used as substrates. The substrates are cleaned ultrasonically in acetone, followed by isopropanol, and then dried with nitrogen gas.
- **Deposition Chamber Setup:** The cleaned substrate is mounted in a high-vacuum sputtering chamber. The chamber is evacuated to a base pressure of at least 10^{-6} Torr to minimize impurities.
- **Sputtering Process:**
 - High-purity argon gas is introduced into the chamber, and the pressure is maintained in the range of 1-10 mTorr.
 - A DC voltage is applied to the target(s), creating a plasma.
 - A magnetic field behind the target confines the plasma, enhancing the sputtering rate.
 - Argon ions bombard the target, ejecting atoms of vanadium and nickel which then deposit onto the substrate, forming a thin film.
 - The substrate temperature can be controlled during deposition to influence the film's crystallinity and microstructure. For metallic alloys, depositions can be performed at temperatures ranging from room temperature to several hundred degrees Celsius.
- **Film Thickness Control:** The thickness of the film is controlled by the deposition time and sputtering rate, which is pre-calibrated using a quartz crystal monitor.



[Click to download full resolution via product page](#)

DC Magnetron Sputtering Workflow for Ni-V Thin Films.

Characterization of Superconducting Properties

3.2.1. Critical Temperature (T_c) Measurement: Four-Point Probe

The four-point probe method is a standard technique for accurately measuring the electrical resistance of a thin film as a function of temperature, allowing for the determination of T_c.

Methodology:

- **Sample Mounting:** The Ni-V thin film sample is mounted on a sample holder in a cryostat, which allows for temperature control down to liquid helium temperatures (~4 K).

- **Probe Configuration:** Four electrical contacts are made to the surface of the film, typically in a linear arrangement. This can be done using spring-loaded pins or by depositing contact pads (e.g., gold) and wire bonding.
- **Measurement Principle:**
 - A constant DC current is passed through the two outer probes.
 - A high-impedance voltmeter measures the voltage drop across the two inner probes.
 - Using two separate circuits for current injection and voltage measurement eliminates the contribution of contact resistance to the measurement.
- **Data Acquisition:** The sample is slowly cooled, and the resistance (calculated from the measured voltage and applied current) is recorded as a function of temperature. The superconducting transition is identified by the sharp drop in resistance to zero. T_c is typically defined as the temperature at which the resistance drops to 50% of its value just above the transition.

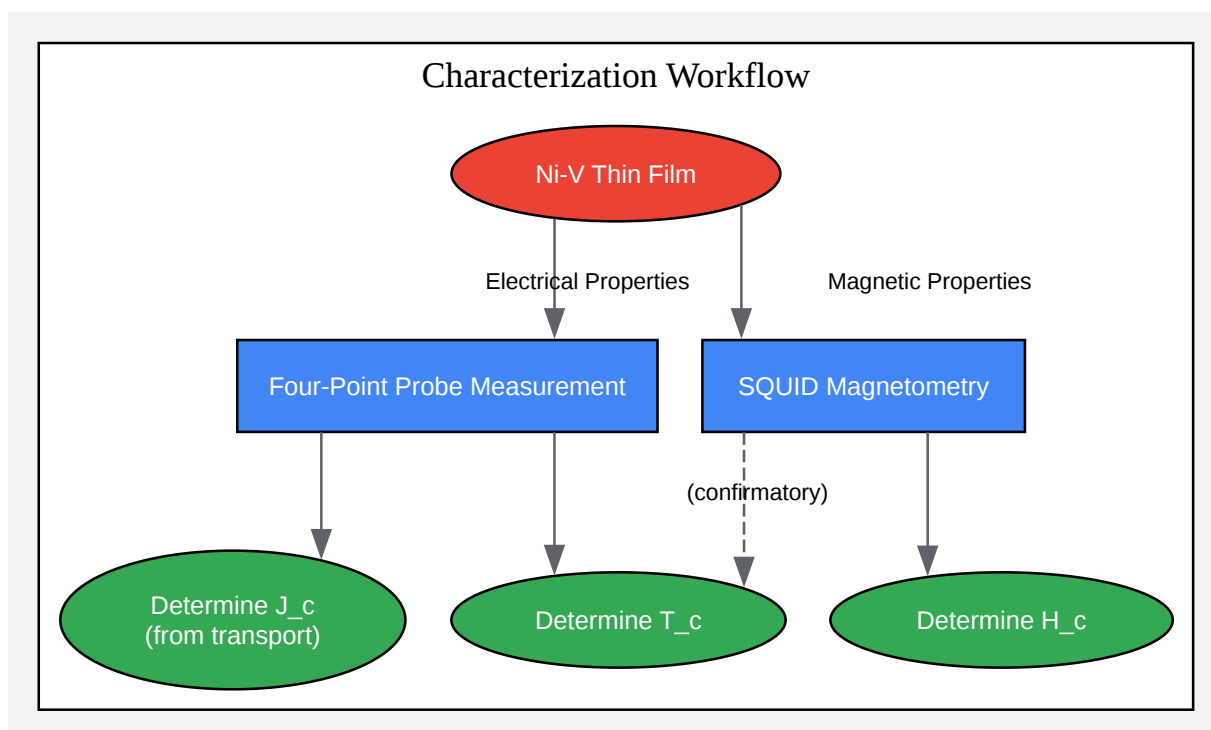
3.2.2. Magnetic Property Measurement: SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument used to measure the magnetic properties of materials, including the critical magnetic fields of superconductors.^[1]

Methodology:

- **Sample Preparation:** A small, well-defined piece of the Ni-V thin film is mounted in a sample holder.
- **Measurement of Magnetic Moment vs. Temperature:**
 - The sample is cooled in a zero magnetic field to a temperature below its expected T_c .
 - A small magnetic field is applied, and the magnetic moment of the sample is measured as the temperature is slowly increased.

- The onset of superconductivity is marked by the expulsion of the magnetic field (the Meissner effect), which is observed as a strong diamagnetic signal. This provides an alternative method for determining T_c .
- Determination of Critical Magnetic Field (H_c):
 - The sample is held at a constant temperature below T_c .
 - The external magnetic field is swept from zero to a high value, and the magnetic moment is continuously measured.
 - For a type-II superconductor, the lower critical field (H_{c1}) is the point at which magnetic flux begins to penetrate the sample. The upper critical field (H_{c2}) is the field at which superconductivity is completely suppressed, and the material returns to its normal, non-superconducting state.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SQUID - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to the Superconducting Properties of Nickel-Vanadium Alloys]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15487691#superconducting-properties-of-nickel-vanadium-thin-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com